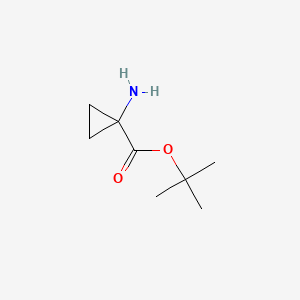
4-Chloro-2,6-dinitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-dinitrobenzonitrile is an organic compound with the molecular formula C7H2ClN3O4. It is characterized by the presence of a chloro group and two nitro groups attached to a benzonitrile core. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dinitrobenzonitrile can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2,6-dinitrobenzoic acid with methane sulfonamide and phosphorus pentachloride. This method provides a good yield but can be costly due to the expensive starting material . Another method involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide in the presence of a nitrogenous base such as pyridine .
Industrial Production Methods: For industrial production, the method involving 2,5-dichloronitrobenzene is preferred due to the availability and reasonable cost of the starting material. This process is suitable for large-scale production and provides a satisfactory yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2,6-dinitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as stannous chloride in the presence of hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Reducing agents such as stannous chloride or iron in acetic acid are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.
Reduction Reactions: Reduction of the nitro groups results in the formation of amino derivatives.
Applications De Recherche Scientifique
4-Chloro-2,6-dinitrobenzonitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential use in developing pharmaceutical agents.
Industry: It is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-dinitrobenzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
4-Nitrobenzonitrile: Similar structure but lacks the chloro group.
2-Chloro-5-nitropyridine: Contains a pyridine ring instead of a benzene ring.
4-Chlorobenzonitrile: Lacks the nitro groups.
Uniqueness: 4-Chloro-2,6-dinitrobenzonitrile is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and make it a valuable intermediate in various synthetic processes .
Propriétés
IUPAC Name |
4-chloro-2,6-dinitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTLJGQHMXPXCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














